Lividin-1-RA peptide precursor is a significant compound in the realm of biochemistry and pharmacology, particularly due to its role in the synthesis of glucagon-like peptide-1. This peptide is crucial for glucose metabolism and has garnered attention for its therapeutic potential in treating type 2 diabetes and obesity. The compound originates from the proglucagon precursor, which undergoes post-translational modifications to yield bioactive peptides.
Lividin-1-RA is derived from proglucagon, a precursor protein synthesized in the intestinal L-cells and pancreatic alpha cells. The processing of proglucagon leads to the generation of several peptides, including glucagon-like peptide-1, which is known for its insulinotropic effects and involvement in glucose homeostasis .
Lividin-1-RA falls under the classification of incretin hormones, which are gastrointestinal hormones that stimulate insulin secretion in response to meals. It is specifically categorized as a glucagon-like peptide-1 receptor agonist, which activates the GLP-1 receptor to exert various metabolic effects .
The synthesis of lividin-1-RA involves several steps:
The synthesis can be performed using recombinant DNA technology or chemical synthesis methods. Mass spectrometry is often employed to confirm the molecular weight and purity of the synthesized peptides, ensuring that they meet pharmaceutical standards .
Lividin-1-RA consists of a sequence of amino acids that form a specific three-dimensional structure essential for its biological activity. The molecular structure typically includes:
The molecular weight of lividin-1-RA is approximately 3,500 daltons, with a specific sequence that allows it to bind effectively to its receptor. Structural analysis often reveals a helical conformation, which is critical for receptor binding and activation .
Lividin-1-RA participates in several biochemical reactions:
These reactions are characterized by their rapid kinetics, with receptor activation leading to swift physiological responses such as insulin secretion and modulation of glucagon levels.
The mechanism of action for lividin-1-RA involves several key steps:
Studies have shown that activation of the glucagon-like peptide-1 receptor can lead to significant improvements in glycemic control in diabetic models.
Lividin-1-RA is typically characterized by:
Key chemical properties include:
Relevant analyses often involve high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
Lividin-1-RA has several scientific uses:
The Odorrana genus (Asia-distributed ranid frogs) produces structurally diverse AMPs as a cornerstone of innate immunity. Skin secretions of species like O. livida and O. andersonii contain genetically encoded AMP homologs, including the Lividin family (Lividin-1 to -4), Brevinins, Esculentins, and Odorranains [5] [10]. These peptides share a conserved evolutionary origin, likely descending from a common ancestral gene, as evidenced by similarities in precursor organization and nucleic acid sequences [5]. O. livida secretions yielded Lividin-1–4 via "shotgun" cDNA cloning—a technique that expedites bioactive peptide identification by sequencing skin secretion-derived transcripts [5].
Odorrana AMPs cluster into established families temporally and geographically (Table 1). Lividins, first isolated in 2006 from Chinese O. livida, belong to a broader AMP landscape where Temporins (Europe, 1996), Brevinins (Asia, 1992), and Esculentins (Europe, 1993) dominate [2]. This phylogenetic distribution underscores adaptive radiation: AMPs with ≤50 amino acids dominate (99.9%), featuring +2.5 average net charge and 24-amino-acid mean length—traits optimized for membrane disruption [2]. Glycine, leucine, lysine, and proline content correlates linearly with peptide length, reflecting conserved biophysical constraints across lineages [2].
Table 1: Antimicrobial Peptide Families in Odorrana and Related Genera
Peptide Family | Discovery Year | Source Species | Continent | Net Charge | Length (aa) |
---|---|---|---|---|---|
Lividins | 2006 | O. livida | Asia | +2 to +3 | 18–24 |
Odorranains | 2007 | O. grahami | Asia | +1 to +4 | 12–34 |
Brevinins | 1992 | Rana brevipoda | Asia | +1 to +3 | 21–33 |
Esculentins | 1993 | Rana esculenta | Europe | +2 to +6 | 37–46 |
Temporins | 1996 | Rana temporaria | Europe | 0 to +3 | 10–14 |
Japonicins | 2002 | Rana japonica | Asia | +2 | 20–22 |
O. andersonii deploys granular gland secretions as a primary chemical defense against pathogens and predators. These secretions contain Lividin-1-RA—a 21-amino-acid precursor (Sequence: LPVAGVAAEMQHVFCAISKKC) [10]—processed into mature AMPs upon stress-induced release [6]. Myoepithelial cells surrounding the glands contract in response to epinephrine/norepinephrine, expelling secretions rich in lysozymes, neuropeptides, and AMP precursors [6].
Ecologically, Lividin-1-RA contributes to the "mucosome"—a dynamic interface comprising AMPs, mucins, and symbiotic microbiota that collectively inhibit microbial colonization [6]. Its role extends beyond direct microbicidal activity:
Proteomic workflows (e.g., LC-MS/MS, TMT labeling, parallel reaction monitoring) have characterized amphibian peptide precursors’ post-translational modifications (PTMs) and processing. In O. livida, shotgun cloning and HPLC identified Lividin-1-RA as a prepropeptide cleaved into mature Lividin-1 [5]. Key proteomic insights include:
Table 2: Structural and Functional Features of Select Amphibian Peptide Precursors
Precursor/Peptide | Sequence Features | Key PTMs | Biological Activity |
---|---|---|---|
Lividin-1-RA | LPVAGVAAEMQHVFCAISKKC (21 aa) | Disulfide bonding (C14-C21) | Antimicrobial precursor |
GLP-1 (7–36) amide | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR-NH₂ (30 aa) | C-terminal amidation | Insulinotropic hormone |
Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS (23 aa) | None | Broad-spectrum antimicrobial |
Bombesin | pGlu-QRLGNQWAVGHLM-NH₂ (14 aa) | N-terminal pyroglutamation | Wound healing promotion |
Proteomics further highlights evolutionary conservation: Odorrana AMPs share >60% sequence homology with North American Rana peptides (e.g., Ranatuerins), indicating convergent adaptation [5]. Glycosylation or phosphorylation sites are absent in Lividin-1-RA, prioritizing rapid cleavage over complex regulation—unlike metabolic regulators like GLP-1 [1] [8].
Listed Compounds:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3